(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a furan ring and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Enone System: The enone system can be formed through an aldol condensation reaction, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The enone system can be reduced to form saturated ketones or alcohols.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and receptor interactions due to its bicyclic structure and functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery and development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone system can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The bicyclic structure may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of a bicyclic structure with a furan ring and an enone system. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(9-8-13-5-2-10-17-13)15-11-3-1-4-12(15)7-6-11/h1-3,5,8-12H,4,6-7H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYRUCYSJEJJA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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